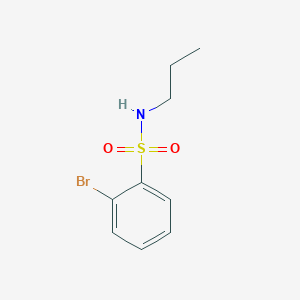

2-bromo-N-propylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFAHNNJLVPABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429173 | |

| Record name | 2-bromo-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-92-4 | |

| Record name | 2-bromo-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-bromo-N-propylbenzenesulfonamide

This guide provides a comprehensive overview of the synthetic pathway for 2-bromo-N-propylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the formation of the key intermediate, 2-bromobenzenesulfonyl chloride, followed by its reaction with n-propylamine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental protocol but also insights into the underlying chemical principles and rationale for the chosen methodologies.

Introduction

Sulfonamides are a cornerstone of modern pharmacotherapy, exhibiting a wide range of biological activities. The synthesis of specifically substituted sulfonamide derivatives, such as 2-bromo-N-propylbenzenesulfonamide, is a critical task in the exploration of new chemical entities with therapeutic potential. The strategic placement of a bromine atom on the phenyl ring and an n-propyl group on the sulfonamide nitrogen allows for fine-tuning of the molecule's physicochemical properties, including lipophilicity and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile. This guide will delineate a reliable and reproducible synthetic route to this target compound.

Core Synthesis Pathway: A Two-Step Approach

The synthesis of 2-bromo-N-propylbenzenesulfonamide is most efficiently achieved through a two-step sequence. The first step involves the conversion of a readily available starting material, 2-bromoaniline, into the reactive intermediate 2-bromobenzenesulfonyl chloride. This is accomplished via a Sandmeyer-type reaction. The second step is the nucleophilic substitution of the chloride on the sulfonyl group by n-propylamine to yield the final product.

Caption: Overall synthetic scheme for 2-bromo-N-propylbenzenesulfonamide.

Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride via Sandmeyer-Type Reaction

The conversion of an aromatic amine to a sulfonyl chloride is a classic transformation that proceeds through a diazonium salt intermediate.[1] This Sandmeyer-type reaction is a reliable method for introducing a sulfonyl chloride group onto an aromatic ring.[2]

Mechanistic Insights

The reaction is initiated by the diazotization of 2-bromoaniline. In the presence of a strong acid, such as hydrochloric acid, sodium nitrite is converted to nitrous acid (HONO).[3] The amine then acts as a nucleophile, attacking the nitrosonium ion (NO+) generated from the protonation of nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2-bromobenzenediazonium chloride salt.[3] It is crucial to maintain a low temperature (0-5 °C) during this process to prevent the premature decomposition of the unstable diazonium salt.[4]

The subsequent chlorosulfonylation involves the reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst.[5] The copper(I) catalyst facilitates a single-electron transfer (SET) to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[2] This aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical, which is subsequently trapped by a chlorine atom from the copper(II) chloride (formed during the initial SET) to yield the desired 2-bromobenzenesulfonyl chloride and regenerate the copper(I) catalyst.[5][6]

Caption: Simplified mechanism of Step 1.

Experimental Protocol: 2-Bromobenzenesulfonyl Chloride

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromoaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.[4]

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Chlorosulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 5-10 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the acetic acid solution containing SO2 and the copper catalyst. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water. The product, 2-bromobenzenesulfonyl chloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as a hexane/ethyl acetate mixture, to yield a crystalline solid.[7][8]

-

Step 2: Synthesis of 2-bromo-N-propylbenzenesulfonamide

The final step in the synthesis is the reaction of the prepared 2-bromobenzenesulfonyl chloride with n-propylamine. This is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of n-propylamine on the electrophilic sulfur atom of the sulfonyl chloride.[9] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, which is a good leaving group. A base, such as triethylamine or an excess of n-propylamine, is used to neutralize the hydrochloric acid that is formed as a byproduct.[9] This is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]

Caption: Mechanism of sulfonamide formation.

Experimental Protocol: 2-bromo-N-propylbenzenesulfonamide

-

Reaction Setup:

-

Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

-

Amine Addition:

-

In a separate container, dissolve n-propylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent.

-

Add the amine solution dropwise to the cooled solution of the sulfonyl chloride over a period of 15-30 minutes.[9]

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench it by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO3 solution, and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-bromo-N-propylbenzenesulfonamide as a solid.[10]

-

Data Summary

| Parameter | Step 1: 2-Bromobenzenesulfonyl Chloride | Step 2: 2-bromo-N-propylbenzenesulfonamide |

| Starting Material | 2-Bromoaniline | 2-Bromobenzenesulfonyl Chloride |

| Key Reagents | NaNO2, HCl, SO2, CuCl | n-Propylamine, Triethylamine |

| Solvent | Water, Acetic Acid | Dichloromethane |

| Reaction Temperature | 0-10 °C | 0 °C to Room Temperature |

| Typical Yield | 70-85% | 80-95% |

| Purification Method | Recrystallization | Flash Column Chromatography |

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of 2-bromo-N-propylbenzenesulfonamide. The protocols are based on well-established chemical transformations and offer good to excellent yields. By understanding the underlying mechanisms and the rationale for the experimental conditions, researchers can confidently apply and adapt this methodology for the synthesis of other novel sulfonamide derivatives for drug discovery and development programs.

References

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. 2021. [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Publications. 2021. [Link]

-

Studies on synthesis of 2-bromobenzenesulfonyl chloride. Semantic Scholar. 2003. [Link]

- Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. 2014. [Link]

-

Benzenesulfonyl chloride. Organic Syntheses. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. 2005. [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. 2002. [Link]

-

On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. Shaalaa.com. 2019. [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. 2005. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. 2021. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Show the full reaction mechanism of product B between the diazonium salt precursor 4-aminobenzene sulfonic acid and the aromatic coupling reagent naphthalen-1-ol. Chegg. 2019. [Link]

-

2-Bromobenzenesulfonyl chlorid. SLS. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

1H NMR and 13C NMR of the prepared compounds. ResearchGate. [Link]

-

Cas 2905-25-1,2-Bromobenzenesulphonyl chloride. LookChem. [Link]

-

2-Bromobenzenesulphonyl chloride. Seven Chongqing Chemdad Co., Ltd. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025. [Link]

-

Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. [Link]

-

Diazotization Reaction Mechanism. BYJU'S. [Link]

-

Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

-

Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. [Link]

Sources

- 1. Studies on synthesis of 2-bromobenzenesulfonyl chloride | Semantic Scholar [semanticscholar.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 5. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cas 2905-25-1,2-Bromobenzenesulphonyl chloride | lookchem [lookchem.com]

- 8. 2-Bromobenzenesulphonyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

physicochemical properties of 2-bromo-N-propylbenzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-bromo-N-propylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive examination of the (CAS No. 951883-92-4). As a member of the benzenesulfonamide class, this compound holds potential interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the causality behind its predicted properties and providing detailed, field-proven experimental protocols for their validation. The methodologies described are designed to be self-validating, ensuring researchers can confidently characterize this compound. All data and claims are grounded in authoritative sources, providing a reliable foundation for further investigation.

Core Molecular Profile and Physical State

2-bromo-N-propylbenzenesulfonamide is an aromatic sulfonamide characterized by a bromine atom at the ortho position of the benzene ring and an N-propyl substituent on the sulfonamide nitrogen. This specific substitution pattern dictates its physical and chemical behavior.

Caption: Core chemical identifiers for the topic compound.

The foundational physicochemical properties, largely derived from predictive models due to the compound's specificity, are summarized below. These predictions serve as an essential baseline for experimental verification.

| Property | Predicted Value | Significance & Rationale |

| Boiling Point | 365.1 ± 44.0 °C[1][2] | The high boiling point is anticipated due to the molecule's significant molecular weight and the presence of a polar sulfonamide group capable of hydrogen bonding, which increases intermolecular forces. |

| Density | 1.470 ± 0.06 g/cm³[1][2] | The presence of a heavy bromine atom contributes significantly to a density greater than that of water. |

| pKa | 11.18 ± 0.40[2] | This value pertains to the acidity of the sulfonamide proton (N-H). A pKa of ~11 indicates it is a very weak acid, and the nitrogen will only be deprotonated under strongly basic conditions. This is crucial for designing salt formation or pH-dependent extraction protocols. |

Solubility and Lipophilicity: The Keys to Bioavailability

A compound's solubility and its partitioning behavior between aqueous and lipid phases (lipophilicity) are critical determinants of its potential as a drug candidate, influencing absorption, distribution, metabolism, and excretion (ADME).

Aqueous and Organic Solubility

Based on its structure—a large, nonpolar bromophenyl ring and a propyl chain combined with a polar sulfonamide group—2-bromo-N-propylbenzenesulfonamide is expected to have low aqueous solubility and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Expert Insight: The ortho-bromo group may slightly increase aqueous solubility compared to its para-substituted isomer due to intramolecular interactions that can reduce crystal lattice energy, a key component of the overall solubility equation. However, this effect is generally minor.

Experimental Protocol: Equilibrium Solubility Determination

This protocol establishes a reliable method for quantifying the thermodynamic solubility of the compound in a given solvent system, such as Phosphate-Buffered Saline (PBS) to mimic physiological conditions.

Caption: Workflow for determining thermodynamic equilibrium solubility.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of lipophilicity. While no specific value exists for this compound, related structures like 2-bromo-N-phenethylbenzenesulfonamide have a computed XLogP3 of 3.5, suggesting that 2-bromo-N-propylbenzenesulfonamide is also a lipophilic molecule.[3] A high LogP value (typically >3) often correlates with poor aqueous solubility but better membrane permeability.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

-

Preparation: Prepare a stock solution of the compound in n-octanol. The n-octanol and water phases must be mutually pre-saturated by mixing them for 24 hours and then separating them.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate completely. Centrifugation can be used to break up emulsions.

-

Sampling: Carefully remove an aliquot from both the n-octanol and the aqueous layer.

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically RP-HPLC with UV detection.

-

Calculation: LogP is calculated as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Spectroscopic and Chromatographic Fingerprinting

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. The following sections detail the expected spectral characteristics and provide robust analytical protocols.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The expected vibrational frequencies provide a unique fingerprint.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Sulfonamide (N-H) | 3200 - 3300 | Medium |

| C-H Stretch (Aromatic) | C-H (sp²) | 3050 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | C-H (sp³) | 2850 - 2960 | Medium-Strong |

| S=O Asymmetric Stretch | Sulfonyl (O=S=O) | 1330 - 1370 | Strong |

| S=O Symmetric Stretch | Sulfonyl (O=S=O) | 1140 - 1180 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium, multiple bands |

| C-Br Stretch | Aryl Bromide | 650 - 750 | Medium-Strong |

Expert Insight: The strong, distinct sulfonyl stretching bands are the most characteristic feature in the IR spectrum of a sulfonamide.[4] Their presence is a primary confirmation of the compound class.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a modern, rapid technique requiring minimal sample preparation.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (4H): Expected between δ 7.5-8.2 ppm. Due to the ortho-bromo and sulfonamide substituents, these protons will form a complex multiplet pattern.

-

N-H Proton (1H): A broad singlet or triplet (due to coupling with adjacent CH₂) between δ 5-6 ppm, though its position is highly dependent on solvent and concentration.

-

Methylene Protons (N-CH₂): A triplet or quartet around δ 2.9-3.2 ppm.

-

Methylene Protons (-CH₂-): A multiplet (sextet) around δ 1.5-1.7 ppm.

-

Methyl Protons (-CH₃): A triplet around δ 0.9-1.0 ppm.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (6C): Six distinct signals expected between δ 120-140 ppm. The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the sulfonyl group (C-S) will be downfield.

-

Aliphatic Carbons (3C): Three signals expected in the upfield region (δ 10-50 ppm) corresponding to the N-CH₂, -CH₂-, and -CH₃ groups of the propyl chain.

-

Protocol: Standard NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition: Acquire standard ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC) to assign all signals unambiguously. A small amount of tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation data, confirming the elemental composition.

-

Expected Molecular Ion: Using electrospray ionization in positive mode (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺.

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M) and one for the ⁸¹Br-containing ion (M+2). For the molecular ion, this will appear as peaks at m/z 278.9 (for C₉H₁₂⁷⁹BrNO₂S) and 280.9 (for C₉H₁₂⁸¹BrNO₂S).

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound. A reversed-phase method is most appropriate for this molecule.

Protocol: RP-HPLC Purity Analysis

Caption: Recommended HPLC method parameters and workflow.

Expert Insight: The inclusion of an acid like trifluoroacetic acid (TFA) in the mobile phase is crucial.[5] It protonates the sulfonamide and any residual silanols on the column, ensuring sharp, symmetrical peak shapes and reproducible retention times.

Synthesis and Safety Considerations

Synthetic Pathway

A standard and reliable method for synthesizing N-alkylbenzenesulfonamides involves the reaction of the corresponding sulfonyl chloride with an amine.[6]

-

Reaction: 2-bromobenzenesulfonyl chloride is reacted with n-propylamine in an aprotic solvent like chloroform or dichloromethane, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl byproduct. The reaction is typically stirred at room temperature.

-

Workup and Purification: The reaction mixture is washed with dilute acid and brine, dried, and the solvent is evaporated. The crude product is then purified by flash chromatography on silica gel or by recrystallization.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-bromo-N-propylbenzenesulfonamide is not widely available, data from analogous compounds suggest the following precautions:[7][8]

-

Irritant: Likely to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. Available at: [Link]

-

Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. Available at: [Link]

-

HPLC Separation of Benzenesulfonamide and Sulfanilamide. SIELC Technologies. Available at: [Link]

Sources

- 1. N-Propyl 2-bromobenzenesulfonamide | 951883-92-4 [amp.chemicalbook.com]

- 2. 2-BROMO-N-PROPYLBENZENESULFONAMIDE | 951883-92-4 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. aksci.com [aksci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2-bromo-N-propylbenzenesulfonamide (CAS No. 951883-92-4)

This guide provides a comprehensive technical overview of 2-bromo-N-propylbenzenesulfonamide, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. By synthesizing chemical principles with practical applications, this document will delve into the synthesis, characterization, and potential therapeutic relevance of this compound, with a particular focus on its role as a benzenesulfonamide derivative.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[2][3] The sulfonamide group (-SO₂NH-) is a key pharmacophore, often acting as a zinc-binding group, which is crucial for the inhibition of various metalloenzymes.[4]

2-bromo-N-propylbenzenesulfonamide, belonging to this esteemed class of compounds, presents a unique combination of a reactive bromo-substituent on the aromatic ring and an N-propyl group. These features offer opportunities for further chemical modification and are expected to influence its biological activity and selectivity. This guide will explore the synthesis of this specific molecule, its analytical characterization, and its potential applications, particularly as a modulator of carbonic anhydrases.

Synthesis of 2-bromo-N-propylbenzenesulfonamide

General Reaction Scheme

The synthesis proceeds via the reaction of 2-bromobenzenesulfonyl chloride with propylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of 2-bromo-N-propylbenzenesulfonamide.

Adapted Experimental Protocol

This protocol is adapted from the synthesis of 2-bromo-N-(tert-butyl)benzenesulfonamide.[5]

Materials:

-

2-bromobenzenesulfonyl chloride

-

Propylamine

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Pyridine or Triethylamine

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Amine and Base: To the cooled solution, add pyridine (1.2 eq) followed by the dropwise addition of propylamine (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-bromo-N-propylbenzenesulfonamide.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 2-bromo-N-propylbenzenesulfonamide can be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 951883-92-4 | [6][7] |

| Molecular Formula | C₉H₁₂BrNO₂S | [6][7] |

| Molecular Weight | 278.17 g/mol | [6] |

| Boiling Point (Predicted) | 365.1 ± 44.0 °C | [6] |

| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [6] |

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-propyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.2 ppm. The protons of the propyl group will show characteristic splitting patterns: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the methylene group adjacent to the methyl group (~1.5 ppm), and a triplet for the methylene group attached to the nitrogen (~3.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will exhibit signals for the aromatic carbons and the three distinct carbons of the propyl group. The aromatic carbons will resonate in the region of 120-140 ppm, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The carbons of the propyl group will be found in the aliphatic region of the spectrum.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (SO₂) at approximately 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). A band for the N-H stretching vibration should be observable around 3300 cm⁻¹.

Applications in Drug Development: A Focus on Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is a well-established inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological and pathological processes.[10] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1]

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides arises from the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme. This binding prevents the normal catalytic activity of the enzyme. The substituents on the aromatic ring and the N-alkyl group play a significant role in determining the potency and isoform selectivity of the inhibitor.[4][6]

Caption: Simplified diagram of sulfonamide inhibition of carbonic anhydrase.

Structure-Activity Relationship (SAR) Insights

The 2-bromo substituent on the benzenesulfonamide ring is expected to influence the electronic properties of the aromatic system and may engage in specific interactions within the enzyme's active site, potentially enhancing binding affinity or conferring isoform selectivity. The N-propyl group can explore hydrophobic pockets within the active site, further contributing to the overall binding profile. The nature of the N-substituent is known to be a critical determinant of the inhibitory potency and selectivity of benzenesulfonamide-based CA inhibitors.[6]

Experimental Workflow for Biological Evaluation

To assess the potential of 2-bromo-N-propylbenzenesulfonamide as a carbonic anhydrase inhibitor, a systematic experimental workflow should be employed.

Caption: Experimental workflow for evaluating the biological activity of 2-bromo-N-propylbenzenesulfonamide.

Conclusion

2-bromo-N-propylbenzenesulfonamide is a promising molecule within the well-established class of benzenesulfonamide-based therapeutic agents. Its synthesis is achievable through standard organic chemistry techniques, and its structure provides a foundation for further chemical exploration. The presence of the sulfonamide moiety strongly suggests its potential as a carbonic anhydrase inhibitor, a hypothesis that warrants experimental validation. The systematic evaluation of its biological activity, guided by the principles of structure-activity relationships, could unveil its therapeutic potential in areas such as oncology and neurology. This technical guide provides the foundational knowledge for researchers to embark on the synthesis, characterization, and biological investigation of this intriguing compound.

References

-

Appchem. 2-Bromo-N-propylbenzenesulfonamide | 951883-92-4. [Link]

-

Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926. [Link]

-

PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]

-

Iqbal, J., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

- Nishimori, I., et al. (2006). Carbonic anhydrase inhibitors: a new approach to cancer therapy. Current Pharmaceutical Design, 12(19), 2383-2397.

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

PubChem. 2-bromo-N-phenethylbenzenesulfonamide. [Link]

-

PubChem. 2-bromo-N-methylbenzenesulphonamide. [Link]

-

MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

-

Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

PubMed. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. [Link]

-

PubChem. 2-bromo-N-phenethylbenzenesulfonamide. [Link]

-

Drug Design. Structure Activity Relationships (SAR). [Link]

-

ResearchGate. Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]

Sources

- 1. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Unraveling the Therapeutic Potential of 2-bromo-N-propylbenzenesulfonamide: A Technical Guide to Investigating Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] From established antibacterial and diuretic drugs to novel anticancer and antiviral candidates, the versatility of this scaffold is well-documented.[1][2][3] The specific compound, 2-bromo-N-propylbenzenesulfonamide, with its characteristic bromine substitution on the benzene ring and an N-propyl group, presents a unique chemical entity with unexplored biological potential. This guide provides a comprehensive framework for investigating the potential therapeutic activities of 2-bromo-N-propylbenzenesulfonamide, grounded in the established pharmacology of related compounds and outlining a rigorous, multi-faceted experimental approach.

The rationale for this investigation is built upon the diverse biological activities exhibited by structurally similar benzenesulfonamide derivatives. These activities include anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][4][5] The presence of a halogen, specifically bromine, on the benzenesulfonamide ring has been shown to be a key feature for potent and selective inhibition of certain enzymes.[6] This guide will, therefore, focus on a systematic evaluation of 2-bromo-N-propylbenzenesulfonamide across several key therapeutic areas.

I. Postulated Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on benzenesulfonamide derivatives, we can postulate several potential biological activities for 2-bromo-N-propylbenzenesulfonamide. These hypotheses form the basis of the proposed experimental investigations.

A. Carbonic Anhydrase Inhibition: A Promising Avenue

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer where isoforms like CA IX and CA XII are overexpressed.[7][8] The sulfonamide group is a classic zinc-binding pharmacophore, making it a strong candidate for CA inhibition.[9]

Hypothesized Mechanism: The sulfonamide moiety of 2-bromo-N-propylbenzenesulfonamide is predicted to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. The 2-bromo and N-propyl substituents will likely interact with residues within the active site cavity, influencing isoform selectivity.[8][9]

B. Anti-inflammatory Potential: Targeting Key Mediators

Many benzenesulfonamide derivatives have demonstrated significant anti-inflammatory properties.[1][2] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Hypothesized Mechanism: 2-bromo-N-propylbenzenesulfonamide may exert anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid pathway, such as COX-1, COX-2, and 5-LOX. This would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

C. Antimicrobial Activity: A Broad-Spectrum Investigation

The sulfonamide class of drugs has a rich history as antimicrobial agents.[1][2] While bacterial resistance is a growing concern, the discovery of novel sulfonamide structures with potent activity remains a critical area of research.

Hypothesized Mechanism: The antimicrobial action of sulfonamides typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. 2-bromo-N-propylbenzenesulfonamide may act as a competitive inhibitor of DHPS, disrupting bacterial growth. It is also pertinent to investigate its activity against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2]

D. Anticancer Activity: Exploring Multiple Pathways

Benzenesulfonamide derivatives have emerged as a versatile scaffold in oncology, with some exhibiting potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[10]

Hypothesized Mechanism: 2-bromo-N-propylbenzenesulfonamide could potentially disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10] Additionally, its potential as a carbonic anhydrase IX and XII inhibitor could contribute to its anticancer effects in hypoxic tumors.[7]

II. Proposed Experimental Workflow for Biological Evaluation

A systematic and logical progression of experiments is crucial to comprehensively evaluate the biological potential of 2-bromo-N-propylbenzenesulfonamide. The following workflow outlines a multi-tiered approach, from initial screening to more in-depth mechanistic studies.

Caption: A tiered experimental workflow for evaluating the biological activity of 2-bromo-N-propylbenzenesulfonamide.

III. Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments proposed in the workflow.

A. Carbonic Anhydrase Inhibition Assay

This protocol is designed to determine the inhibitory activity of 2-bromo-N-propylbenzenesulfonamide against various carbonic anhydrase isoforms.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

2-bromo-N-propylbenzenesulfonamide

-

Acetazolamide (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of 2-bromo-N-propylbenzenesulfonamide in DMSO.

-

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound at various concentrations, and 20 µL of the CA enzyme solution.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of NPA solution.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculate the rate of NPA hydrolysis for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of 2-bromo-N-propylbenzenesulfonamide that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

2-bromo-N-propylbenzenesulfonamide

-

Standard antibiotics (e.g., ciprofloxacin, fluconazole) as positive controls

-

96-well microplates

-

Resazurin dye (for viability assessment)

Procedure:

-

Prepare a twofold serial dilution of 2-bromo-N-propylbenzenesulfonamide in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well containing the test compound.

-

Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

Optionally, add resazurin dye to each well and incubate for a further 2-4 hours to confirm viability (blue color indicates inhibition, pink indicates growth).

C. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the in vivo anti-inflammatory potential of a compound.

Materials:

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in saline

-

2-bromo-N-propylbenzenesulfonamide

-

Indomethacin (positive control)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer 2-bromo-N-propylbenzenesulfonamide (at various doses) or indomethacin orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group (vehicle-treated).

IV. Structure-Activity Relationship (SAR) Insights and Future Directions

The data obtained from these studies will provide crucial insights into the structure-activity relationship of this class of compounds.

Caption: A conceptual diagram illustrating the key structural components influencing the potential biological activity of 2-bromo-N-propylbenzenesulfonamide.

Future research should focus on synthesizing and evaluating analogs of 2-bromo-N-propylbenzenesulfonamide to explore the impact of different substituents on the benzene ring and the N-alkyl chain. This will allow for the optimization of potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.

V. Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Screening Results for 2-bromo-N-propylbenzenesulfonamide

| Assay | Target/Organism | IC50 / MIC (µM) | Positive Control (IC50 / MIC in µM) |

| Enzyme Inhibition | |||

| Carbonic Anhydrase II | Human recombinant | [Experimental Value] | Acetazolamide: [Value] |

| Carbonic Anhydrase IX | Human recombinant | [Experimental Value] | Acetazolamide: [Value] |

| COX-2 | Ovine | [Experimental Value] | Celecoxib: [Value] |

| Antimicrobial | |||

| S. aureus | ATCC 29213 | [Experimental Value] | Ciprofloxacin: [Value] |

| E. coli | ATCC 25922 | [Experimental Value] | Ciprofloxacin: [Value] |

| C. albicans | ATCC 90028 | [Experimental Value] | Fluconazole: [Value] |

| Cytotoxicity | |||

| MCF-7 (Breast Cancer) | Human | [Experimental Value] | Doxorubicin: [Value] |

| HCT116 (Colon Cancer) | Human | [Experimental Value] | Doxorubicin: [Value] |

Conclusion

While the biological activity of 2-bromo-N-propylbenzenesulfonamide remains to be experimentally determined, its structural features, in the context of the broader benzenesulfonamide class, suggest a high probability of interesting pharmacological properties. The proposed in-depth technical guide provides a robust framework for its systematic investigation, from initial in vitro screening to in vivo validation. The insights gained from this comprehensive evaluation will be invaluable for researchers, scientists, and drug development professionals in unlocking the therapeutic potential of this and related novel chemical entities.

References

-

Eze, F. U., Okoro, U., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 623. [Link][1][2][5][11]

-

Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 34(11), e22574. [Link][4]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(03), pp. 135-144. [Link][12]

-

Appchem. (n.d.). 2-Bromo-N-propylbenzenesulfonamide. [Link][13]

-

Choi, S., et al. (2016). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 26(23), 5737-5742. [Link][14]

-

Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals, 16(4), 615. [Link][7]

-

Lomelino, C. L., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 365-372. [Link][8]

-

PubChem. (n.d.). 2-bromo-N-phenethylbenzenesulfonamide. [Link][15]

-

Liu, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link][16]

-

PrepChem. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link][17]

-

Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Heliyon, 10(12), e32630. [Link][18]

-

Chen, Y. R., et al. (2012). Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities. Archiv der Pharmazie, 345(11), 882-890. [Link][10]

-

Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. [Link][19]

-

PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link][20]

-

Ali, H., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2831-2843. [Link][21]

Sources

- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 13. appchemical.com [appchemical.com]

- 14. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-bromo-N-phenethylbenzenesulfonamide | C14H14BrNO2S | CID 3740348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

- 18. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 20. prepchem.com [prepchem.com]

- 21. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-bromo-N-propylbenzenesulfonamide: Structural Analogs and Derivatives for Drug Discovery

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This technical guide provides a comprehensive exploration of 2-bromo-N-propylbenzenesulfonamide, a representative member of this versatile class of compounds. We will delve into its synthesis, physicochemical properties, and, most importantly, the landscape of its structural analogs and derivatives. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structure-activity relationships (SAR) that govern the biological effects of these molecules. Furthermore, we provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of benzenesulfonamide derivatives, empowering researchers to advance their own discovery programs.

Introduction: The Prominence of the Benzenesulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore, integral to the design of numerous clinically significant drugs.[1] From the early antibacterial "sulfa" drugs to modern diuretics, anticonvulsants, and anticancer agents, the benzenesulfonamide core has proven to be a remarkably versatile scaffold for interacting with a diverse range of biological targets.[2] The chemical tractability of this moiety allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on 2-bromo-N-propylbenzenesulfonamide (CAS No. 951883-92-4) as a focal point for understanding the broader class of substituted benzenesulfonamides.[3][4] The selection of this compound allows for a detailed examination of the interplay between three key structural features: the benzenoid ring, the ortho-bromo substituent, and the N-propyl group. By understanding how these components influence molecular properties and biological activity, researchers can develop a rational basis for the design of novel therapeutic agents.

Physicochemical Properties of 2-bromo-N-propylbenzenesulfonamide

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential drug candidate. These properties influence solubility, permeability, metabolic stability, and ultimately, bioavailability.

| Property | Value | Source |

| CAS Number | 951883-92-4 | [3][4] |

| Molecular Formula | C₉H₁₂BrNO₂S | [3][4] |

| Molecular Weight | 278.17 g/mol | [3] |

| Boiling Point | 365.1 ± 44.0 °C (Predicted) | [3] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [3] |

These predicted values provide a preliminary assessment of the compound's physical characteristics. The presence of the bromine atom and the sulfonamide group suggests a crystalline solid with moderate polarity. The N-propyl group will contribute to its lipophilicity.

Synthesis of 2-bromo-N-propylbenzenesulfonamide and its Analogs

The synthesis of N-alkylated benzenesulfonamides is a well-established process in organic chemistry. The most common and direct route involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.

General Synthetic Workflow

The synthesis of 2-bromo-N-propylbenzenesulfonamide can be readily achieved by the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and propylamine.[5][6] This reaction proceeds via an addition-elimination mechanism.

Caption: General Synthetic Scheme for 2-bromo-N-propylbenzenesulfonamide.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally related compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.[5]

Materials:

-

2-Bromobenzenesulfonyl chloride (1.0 eq)[7]

-

n-Propylamine (2.5 eq)

-

Dichloromethane (DCM) or Chloroform

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Dissolve 2-bromobenzenesulfonyl chloride in dichloromethane in a round-bottom flask under a nitrogen atmosphere at room temperature.

-

Slowly add n-propylamine to the stirred solution. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-bromo-N-propylbenzenesulfonamide.

Structure-Activity Relationships (SAR) of Benzenesulfonamide Analogs

The biological activity of benzenesulfonamide derivatives can be significantly modulated by altering the substituents on both the aromatic ring and the sulfonamide nitrogen.[8]

The Role of the Ortho-Bromo Substituent

The presence and position of a halogen atom on the benzenesulfonamide ring can profoundly influence its biological activity. An ortho-bromo substituent can impact the molecule's properties in several ways:

-

Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the acidity of the sulfonamide proton and the overall electron distribution of the aromatic ring.[9]

-

Steric Hindrance: The ortho positioning of the bulky bromine atom can restrict the conformational freedom of the molecule, potentially locking it into a bioactive conformation.

-

Lipophilicity: The bromine atom increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes.

For instance, in a series of fluorinated benzenesulfonamides designed as inhibitors of amyloid-β aggregation, the specific positioning of halogen substituents was found to be critical for activity.[10]

The Influence of the N-Alkyl Group

The nature of the substituent on the sulfonamide nitrogen is a key determinant of biological activity. The N-propyl group in the target molecule is a simple, unbranched alkyl chain. Variations in this group can affect:

-

Hydrophobicity: Longer or more branched alkyl chains generally increase lipophilicity.

-

Hydrogen Bonding: Primary and secondary sulfonamides (with at least one proton on the nitrogen) can act as hydrogen bond donors, which is often crucial for target binding. Tertiary sulfonamides lack this capability.

-

Steric Complementarity: The size and shape of the N-alkyl group must be complementary to the binding pocket of the target protein.

Studies on various classes of benzenesulfonamide-based drugs have shown that even subtle changes in the N-alkyl substituent can lead to significant differences in potency and selectivity.[11]

Potential Biological Applications and Screening Protocols

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities. Based on the structural features of 2-bromo-N-propylbenzenesulfonamide, several potential applications can be hypothesized, supported by established screening protocols.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[12] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[13] The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent CA inhibitors.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [13][14]

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Materials:

-

Human carbonic anhydrase II

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.5)

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compounds and acetazolamide in DMSO.

-

In a 96-well plate, add assay buffer, the test compound dilution (or DMSO for control), and the CA enzyme solution.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Immediately measure the increase in absorbance at 405 nm in kinetic mode.

-

Calculate the rate of reaction for each well and determine the percent inhibition for each test compound concentration.

-

Plot percent inhibition versus compound concentration to determine the IC₅₀ value.

Antibacterial Activity

The sulfonamide scaffold is the basis of the first class of synthetic antibiotics.[2] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [15][16]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for MIC Determination.

Materials:

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds and a known antibiotic (e.g., ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB.

-

Inoculate each well with the diluted bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

2-bromo-N-propylbenzenesulfonamide serves as an exemplary scaffold for the exploration of novel therapeutic agents. This guide has provided a foundational understanding of its synthesis, physicochemical properties, and the critical structure-activity relationships that govern the biological effects of its analogs. The detailed experimental protocols for synthesis and biological screening are intended to empower researchers to systematically investigate this chemical space.

Future research in this area should focus on the synthesis and evaluation of a focused library of analogs to further elucidate the SAR. This could involve:

-

Varying the N-alkyl substituent: Introducing branching, unsaturation, or cyclic moieties.

-

Exploring different halogen substitutions: Investigating the effects of fluorine, chlorine, and iodine at various positions on the aromatic ring.

-

Introducing other functional groups: Adding hydrogen bond donors/acceptors or other pharmacophoric elements to the benzene ring.

By combining rational drug design with robust experimental validation, the therapeutic potential of the benzenesulfonamide scaffold can continue to be unlocked.

References

-

Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

-

Appchem. 2-Bromo-N-propylbenzenesulfonamide. [Link]

-

Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

-

ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

-

MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Processes. [Link]

-

Ozturk, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology. [Link]

-

PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]

-

PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

-

PubMed. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. [Link]

-

PubChem. 2-bromo-N-phenethylbenzenesulfonamide. [Link]

-

Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. [Link]

-

PubChem. 4-Propylbenzenesulfonamide. [Link]

-

PubMed. (2009). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups. [Link]

-

Semantic Scholar. Studies on synthesis of 2-bromobenzenesulfonyl chloride. [Link]

-

Drug Design Org. Structure Activity Relationships. [Link]

-

Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]

-

Linden, A., & Bienz, S. (1999). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

-

ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters. [Link]

-

PubChem. N-Propylbenzamide. [Link]

-

PubMed. (2009). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. [Link]

-

PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]

-

Khan, I. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. [Link]

-

MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules. [Link]

-

PubChem. 2-Bromobenzenesulfonyl chloride. [Link]

-

Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

- Google Patents. Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Propyl 2-bromobenzenesulfonamide | 951883-92-4 [amp.chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. prepchem.com [prepchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and therapeutic significance. This technical guide provides an in-depth exploration of the diverse mechanisms of action through which benzenesulfonamide derivatives exert their pharmacological effects. From the canonical inhibition of carbonic anhydrases to their roles in combating cancer and bacterial infections, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of these mechanisms, supported by detailed experimental protocols and quantitative data to provide a holistic understanding of this pivotal class of compounds.

Introduction: The Benzenesulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzenesulfonamide motif, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), is a privileged structure in drug discovery due to its ability to engage in key molecular interactions with a variety of biological targets. Its synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of a wide range of drugs with diverse therapeutic applications, including diuretics, antidiabetic agents, anticonvulsants, anti-inflammatory drugs, and, as we will explore in detail, potent enzyme inhibitors for antimicrobial and anticancer therapies.[1][2][3]

The Canonical Mechanism: Carbonic Anhydrase Inhibition

The most well-established mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4]

The Role of Carbonic Anhydrases in Physiology and Disease

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.[5] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer.[6]

Molecular Mechanism of Inhibition: Binding to the Zincofactor

Benzenesulfonamides act as potent inhibitors of CAs by coordinating with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. The deprotonated sulfonamide nitrogen forms a strong bond with the zinc ion, displacing the zinc-bound hydroxide ion and thereby blocking the enzyme's catalytic activity.[7] The benzene ring and its substituents can further interact with hydrophobic and hydrophilic residues within the active site, influencing the inhibitor's potency and isoform selectivity.[8]

Mandatory Visualization:

Caption: Benzenesulfonamide displacing the hydroxide ion from the zinc cofactor in the active site of carbonic anhydrase.

Experimental Workflow: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of benzenesulfonamide derivatives against CAs is a stopped-flow CO₂ hydrase assay.[9]

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified CA isoform and the benzenesulfonamide derivative in an appropriate buffer (e.g., Tris-HCl).

-

Assay Buffer: The assay buffer typically contains a pH indicator (e.g., phenol red) to monitor the pH change resulting from the enzymatic reaction.

-

Reaction Initiation: Rapidly mix the enzyme solution with a CO₂-saturated solution in the stopped-flow instrument. The hydration of CO₂ will cause a decrease in pH, which is monitored by the change in absorbance of the pH indicator.

-

Inhibition Measurement: Pre-incubate the enzyme with varying concentrations of the benzenesulfonamide inhibitor before mixing with the CO₂ solution.

-

Data Analysis: Determine the initial rates of the reaction at different inhibitor concentrations. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.

Self-Validation:

-

Positive Control: A known potent CA inhibitor, such as acetazolamide, should be run in parallel to validate the assay's performance.

-

Negative Control: A reaction mixture without the inhibitor is used to determine the uninhibited enzyme activity (100% activity).

-

Blank: A reaction mixture without the enzyme is used to account for any non-enzymatic CO₂ hydration.

Emerging Frontiers: Anticancer Mechanisms of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives have emerged as promising anticancer agents through various mechanisms of action.[10]

Targeting Tumor-Associated Carbonic Anhydrase Isoforms

Tumor cells often overexpress specific CA isoforms, particularly the transmembrane CA IX and CA XII, in response to the hypoxic tumor microenvironment.[11] These isoforms contribute to the acidification of the extracellular space, which promotes tumor invasion, metastasis, and chemoresistance.[11] Selective inhibition of CA IX and CA XII by benzenesulfonamide derivatives can reverse this acidification, leading to reduced tumor growth and metastasis.[12][13][14]

Mandatory Visualization:

Caption: Benzenesulfonamide derivatives inhibit CA IX, leading to increased extracellular pH and subsequent apoptosis and reduced metastasis.

Beyond Carbonic Anhydrase: Diverse Anticancer Mechanisms

The anticancer activity of benzenesulfonamides is not limited to CA inhibition. Other mechanisms include:

-

Kinase Inhibition: Certain derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like TrkA, which are involved in cell proliferation and survival.[15] The phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, often dysregulated in cancer, is another target for some benzenesulfonamide derivatives.[16]

-

Tubulin Polymerization Inhibition: Some benzenesulfonamide compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17]

-

Cell Cycle Arrest and Apoptosis Induction: Many benzenesulfonamide derivatives can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis through both intrinsic and extrinsic pathways.[18][19][20]

Experimental Workflow: Cellular Assays for Anticancer Activity

MTT Assay for Cell Viability:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).

-